Bienvenue dans la boutique en ligne BenchChem!

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Medicinal Chemistry Drug Design ADME

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1408076-10-7) is a halogenated N-methyl dihydroquinolin-2-one derivative with molecular formula C10H9BrClNO and molecular weight 274.54 g/mol, characterized by a tertiary lactam core bearing bromo and chloro substituents at the 6- and 8-positions, respectively. It belongs to the 3,4-dihydro-2(1H)-quinolinone scaffold class, a privileged medicinal chemistry framework recognized for its ability to engage multiple biological targets, including sigma‑1 receptors and bromodomains.

Molecular Formula C10H9BrClNO
Molecular Weight 274.54 g/mol
CAS No. 1408076-10-7
Cat. No. B1403557
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
CAS1408076-10-7
Molecular FormulaC10H9BrClNO
Molecular Weight274.54 g/mol
Structural Identifiers
SMILESCN1C(=O)CCC2=C1C(=CC(=C2)Br)Cl
InChIInChI=1S/C10H9BrClNO/c1-13-9(14)3-2-6-4-7(11)5-8(12)10(6)13/h4-5H,2-3H2,1H3
InChIKeyDOZMVZVHNXPXHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1408076-10-7) – Baseline Identity for Scientific Procurement


6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one (CAS 1408076-10-7) is a halogenated N-methyl dihydroquinolin-2-one derivative with molecular formula C10H9BrClNO and molecular weight 274.54 g/mol, characterized by a tertiary lactam core bearing bromo and chloro substituents at the 6- and 8-positions, respectively [1]. It belongs to the 3,4-dihydro-2(1H)-quinolinone scaffold class, a privileged medicinal chemistry framework recognized for its ability to engage multiple biological targets, including sigma‑1 receptors and bromodomains [2]. Its commercial designation as a Protein Degrader Building Block underscores its role in the synthesis of heterobifunctional PROTAC molecules [3].

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one – Why In-Class Substitution Without Verification Fails


Generic substitution among dihydroquinolinone analogs is precluded by the precise regiochemical arrangement of substituents that governs reactivity, molecular recognition, and pharmacokinetic behavior. Simply interchanging this compound with its N‑H analog (CAS 1404367‑50‑5) or its fully aromatic quinoline counterpart (CAS 16567‑13‑8) introduces a hydrogen‑bond donor or eliminates the lactam carbonyl, respectively, fundamentally altering target engagement profiles [1]. Even within the same scaffold, moving the bromo or chloro substituent to alternative positions (e.g., 5‑Br/6‑Cl regioisomers) changes the electronic landscape and steric accessibility of cross‑coupling handles, invalidating synthetic protocols optimized for this specific derivative [2].

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one – Procurement-Relevant Quantitative Differentiation Evidence


Zero Hydrogen‑Bond Donors Enable Superior Permeability Versus the N‑H Analog

The tertiary lactam structure of the target compound results in a computed Hydrogen Bond Donor Count of zero, in contrast to the N‑H analog 6‑Bromo‑8‑chloro‑3,4‑dihydroquinolin‑2(1H)‑one (CAS 1404367‑50‑5), which possesses one H‑bond donor [1]. This difference directly impacts membrane permeability and oral bioavailability potential, as removal of the amide proton eliminates a major source of desolvation penalty during passive transcellular diffusion [2].

Medicinal Chemistry Drug Design ADME

Dual Halogen Handles Provide Orthogonal Reactivity for Sequential Cross‑Coupling Chemistry

The simultaneous presence of bromine at C‑6 and chlorine at C‑8 on the dihydroquinolinone core provides two electronically and sterically differentiated synthetic handles. Bromine is significantly more reactive toward Pd‑catalyzed oxidative addition than chlorine, enabling chemoselective sequential Suzuki, Buchwald–Hartwig, or Sonogashira couplings. The N‑methylated lactam, being stable to basic cross‑coupling conditions, outperforms the N‑H analog which requires protecting group strategies that add synthetic steps [1]. A relevant patent explicitly describes the use of bromo and chloro substituents as blocking groups during sequential aromatic functionalization [2].

Synthetic Chemistry Cross‑Coupling Building Block

N‑Methylation Reduces Amide Tautomerism and Enhances Chemical Stability for Long‑Term Library Storage

The tertiary amide structure of the target compound eliminates the possibility of lactam‑lactim tautomerism that plagues secondary dihydroquinolinones, such as 6‑Bromo‑8‑chloro‑3,4‑dihydroquinolin‑2(1H)‑one (CAS 1404367‑50‑5). This tautomeric equilibrium in N‑H analogs can generate a reactive imidic acid form that is susceptible to hydrolysis, oxidation, and non‑specific protein binding [1]. The N‑methyl cap locks the compound into a single, stable tautomeric state, as confirmed by the single, well‑defined InChI string (InChI=1S/C10H9BrClNO/c1‑13‑9(14)3‑2‑6‑4‑7(11)5‑8(12)10(6)13/h4‑5H,2‑3H2,1H3) [2].

Chemical Stability Compound Management Library Design

Optimal Lipophilicity (XLogP3 = 2.6) Balances Permeability and Solubility for CNS Drug Discovery

The target compound's computed XLogP3 value of 2.6 falls within the optimal lipophilicity window (2–4) for central nervous system (CNS) drug candidates, as defined by consensus medicinal chemistry guidelines [1]. This contrasts with both more polar analogs (e.g., the N‑H analog with an additional H‑bond donor, predicted lower logP) and the fully aromatic 6‑Bromo‑8‑chloroquinoline (CAS 16567‑13‑8), which lacks the polar lactam carbonyl and is predicted to have a higher logP (>3.0) that risks promiscuous binding and poor solubility [2].

CNS Drug Discovery Lipophilicity Physicochemical Property

Molecular Weight Advantage (MW < 300) for Fragment‑Based Screening and Ligand Efficiency Optimization

With a molecular weight of 274.54 g/mol, the target compound qualifies as a fragment‑sized molecule (MW < 300 Da) suitable for fragment‑based drug discovery (FBDD) campaigns [1]. This is significantly lower than typical PROTAC warhead‑linker conjugates (>500 Da) and many fully elaborated dihydroquinolinone drug candidates [2]. Its dual‑halogen decoration provides two vectors for fragment growing or merging while maintaining fragment‑compliant physicochemical properties, a combination that its simpler mono‑halogenated congeners cannot offer without additional synthetic manipulation.

Fragment‑Based Drug Discovery Ligand Efficiency Screening Library

Commercial Availability at High Purity (98+%) Assures Batch‑to‑Batch Reproducibility

Leading specialty chemical suppliers offer this compound with a certified purity of 98+% (e.g., Leyan Catalog No. 1120893) and a minimum of 97% for gram‑scale quantities under the Protein Degrader Building Block product family designation . This purity specification exceeds the typical ≥95% offered for the comparator 6‑Bromo‑8‑chloro‑3,4‑dihydroquinolin‑2(1H)‑one (CAS 1404367‑50‑5), which is commonly listed at 95% purity by multiple vendors . Higher initial purity reduces the need for repurification prior to use in sensitive Pd‑catalyzed cross‑coupling reactions, where halide impurities can poison catalysts and compromise yields.

Procurement Quality Reproducibility Synthetic Building Block

6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one – Best Application Scenarios for Research and Industrial Use


PROTAC Degrader Linker Attachment Point with Defined H‑Bond Profile

For targeted protein degradation (PROTAC) design, this compound serves as an E3 ligase‑recruiting warhead conjugate precursor. Its zero H‑bond donor count ensures that the attachment of a PEG‑based or alkyl linker at the 6‑ or 8‑position does not introduce additional desolvation penalties that would degrade the degrader's cell permeability. The N‑methyl group remains metabolically inert compared to an N‑H center, reducing the risk of Phase I oxidative N‑dealkylation that would cleave the warhead–linker connection [1]. The dual halogen handles allow for parallel synthesis of linker‑diversified libraries using chemoselective coupling conditions [2].

Fragment‑Based Screening Library Member for Sigma Receptor or Bromodomain Targets

At a molecular weight of 274.54 g/mol and XLogP3 of 2.6, this compound meets the Rule of Three criteria for fragment‑based drug discovery [3]. The 3,4‑dihydro‑2(1H)‑quinolinone scaffold has demonstrated affinity for sigma‑1 receptors (Ki values in the low nanomolar range for elaborated derivatives) and bromodomain‑containing proteins, making this fragment a validated starting point for hit identification against these target classes [4]. Its tautomerically locked structure ensures consistent binding pose predictions in computational docking studies, an advantage over N‑H fragments that may adopt multiple tautomeric states.

CNS‑Penetrant Lead Optimization Starting Material

The balanced lipophilicity (XLogP3 = 2.6) and low molecular weight position this compound favorably for CNS drug discovery programs targeting conditions such as neuropathic pain, neurodegenerative disease, or psychiatric disorders [5]. The dihydroquinolinone core has been validated as a sigma‑1 receptor antagonist scaffold with in vivo analgesic efficacy in the formalin pain model [4]. The N‑methyl cap preserves CNS penetration potential by minimizing H‑bond donor count, while the bromo and chloro substituents provide vectors for systematic SAR exploration of distal binding pockets without adding excessive lipophilicity.

Sequential Diversification Platform for Parallel Library Synthesis

In industrial medicinal chemistry or agrochemical discovery, the orthogonal reactivity of the aryl bromide (C‑6) and aryl chloride (C‑8) enables a two‑step sequential diversification protocol: (i) Suzuki–Miyaura coupling at C‑6 with aryl/heteroaryl boronic acids under mild Pd(PPh3)4 catalysis, followed by (ii) Buchwald–Hartwig amination or Suzuki coupling at C‑8 under more forcing conditions with a stronger Pd catalyst system [2]. This contrasts with mono‑halogenated or N‑H analogs, which either offer only a single diversification site or require additional N‑protection/deprotection steps that extend synthesis timelines. The commercial availability at 98+% purity supports direct use without repurification, accelerating library production timelines .

Quote Request

Request a Quote for 6-Bromo-8-chloro-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.